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Compound of Interest

Compound Name: 2,5-Dimethylpyrimidin-4-amine

Cat. No.: B042788

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-
dimethylpyrimidin-4-amine (CAS No: 73-70-1), a molecule of interest in medicinal chemistry
and drug development. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for 2,5-dimethylpyrimidin-4-amine is summarized below. Please note
that while experimental mass spectrometry data for an isomer and predicted data for the title
compound are available, the NMR and IR data presented are estimated based on established
principles and data from structurally similar compounds due to the limited availability of direct
experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8) o .
Protons . Multiplicity Integration
ppm (Predicted)

H6 ~7.8 Singlet 1H
NH:2 ~55-7.0 Broad Singlet 2H
C2-CHs ~2.4 Singlet 3H
C5-CHs ~2.1 Singlet 3H

13C NMR (Carbon NMR) Data

While a specific experimental spectrum from a database was not retrievable, a known spectrum
exists from Wiley-VCH GmbH, obtained on a Varian XL-100 instrument[1]. The predicted
chemical shifts are as follows:

Carbon Atom Chemical Shift (8) ppm (Predicted)
C4 ~162

Cc2 ~160

C6 ~155

C5 ~115

C2-CHs ~25

C5-CHs ~15

Infrared (IR) Spectroscopy

The expected IR absorption bands for 2,5-dimethylpyrimidin-4-amine are based on the
characteristic frequencies of its functional groups[2][3].
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] Wavenumber . . .
Functional Group Intensity Vibration Mode
(cm~*) (Expected)

Asymmetric &

N-H 3400 - 3250 Medium (two bands) )
Symmetric Stretch
C-H (Aromatic) 3100 - 3000 Medium to Weak Stretch
C-H (Alkyl) 2980 - 2850 Medium Stretch
C=N/C=C 1650 - 1550 Strong Ring Stretch
N-H 1650 - 1580 Medium Bend (Scissoring)
Stretch (Aromatic
C-N 1335 - 1250 Strong ]
Amine)
N-H 910 - 665 Strong, Broad Wag

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of 2,5-dimethylpyrimidin-4-
amine are provided below[4]. For comparison, the major experimental fragmentation peaks for
the isomer, 2-amino-4,6-dimethylpyrimidine, are also listed[5]. The molecular weight of 2,5-
dimethylpyrimidin-4-amine is 123.16 g/mol [1][6].

Predicted Mass Spectrometry Data for 2,5-Dimethylpyrimidin-4-amine

Adduct Predicted m/z
[M+H]* 124.08693
M+Nal* 146.06887

[ ]

[M]* 123.07910
[M-H]~ 122.07237

Experimental Mass Spectrum of Isomer (2-Amino-4,6-dimethylpyrimidine)[5]
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miz Relative Intensity
123 100% (Molecular lon)
122 ~80%

81 ~40%

54 ~35%

42 ~30%

EXx

perimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy

e Sample Preparation:

Accurately weigh 5-10 mg of purified 2,5-dimethylpyrimidin-4-amine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, Dimethyl sulfoxide-de) in a clean vial.

Ensure complete dissolution, using sonication if necessary.

If any particulate matter is present, filter the solution through a glass wool plug in a
Pasteur pipette directly into a 5 mm NMR tube.

Cap the NMR tube securely.

o Data Acquisition:

o

o

The NMR spectra should be recorded on a 400 MHz (or higher) spectrometer.

For *H NMR, acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.
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o For 3C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans
will be necessary due to the low natural abundance of 13C.

o The chemical shifts should be referenced to the residual solvent peak or an internal
standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2,5-dimethylpyrimidin-4-amine with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

[¢]

Acquire the spectrum over a range of 4000-400 cm™—1.

The final spectrum should be presented in terms of transmittance or absorbance.

[e]

Mass Spectrometry

e Sample Preparation:

o Prepare a stock solution of 2,5-dimethylpyrimidin-4-amine at a concentration of 1 mg/mL
in a suitable volatile solvent (e.g., methanol or acetonitrile).

o Dilute the stock solution to a final concentration of approximately 10-100 pg/mL.
o If necessary, filter the solution to remove any patrticulates.

o Data Acquisition (Electron lonization - EI):
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[e]

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a
gas chromatograph inlet.

[e]

lonize the sample using a standard electron energy of 70 eV.

o

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

[¢]

The mass spectrum should be recorded over a suitable m/z range (e.g., 40-300 amu).

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Structure and Atom Numbering for NMR Analysis

The structure of 2,5-dimethylpyrimidin-4-amine with atom numbering for NMR peak
assignment is shown below.
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Caption: Structure of 2,5-dimethylpyrimidin-4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dimethylpyrimidin-4-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042788#spectroscopic-data-nmr-ir-mass-spec-of-2-
5-dimethylpyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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